2,3-dihydro-1H-indol-7-ol hydrochloride
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Overview
Description
2,3-Dihydro-1H-indol-7-ol hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indol-7-ol hydrochloride typically involves the reduction of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the reduction of 2-oxindoles using boron hydrides .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indol-7-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indole-7-ol derivatives.
Reduction: Reduction reactions can convert it back to its parent indole form.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides such as sodium borohydride are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and indoline derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,3-Dihydro-1H-indol-7-ol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-7-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The indole ring structure allows it to interact with various proteins, influencing cellular pathways and processes .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2,3-Dihydroindole: A closely related compound with neuroprotective properties.
Indole-3-carbinol: Known for its anticancer activities.
Uniqueness: 2,3-Dihydro-1H-indol-7-ol hydrochloride is unique due to its specific hydroxyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its versatility in various applications .
Properties
CAS No. |
5027-74-7 |
---|---|
Molecular Formula |
C8H10ClNO |
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-7-ol;hydrochloride |
InChI |
InChI=1S/C8H9NO.ClH/c10-7-3-1-2-6-4-5-9-8(6)7;/h1-3,9-10H,4-5H2;1H |
InChI Key |
LAAHWTTZPBQHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2O.Cl |
Purity |
95 |
Origin of Product |
United States |
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